Journal Name:Dalton Transactions
Journal ISSN:1477-9226
IF:4.569
Journal Website:http://pubs.rsc.org/en/journals/journalissues/dt
Year of Origin:2003
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:1877
Publishing Cycle:Weekly
OA or Not:Not
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02751A
While most of the reports on NH3 gas sensors are either based on metal oxide composites with other 2D materials, polymers or noble metals or involve multi-step-based synthesis routes, this work is the first report on a pristine ternary metal oxide, 2D NiCo2ZnO4 nanoflake based room-temperature (RT) NH3 gas sensor. The 2D NiCo2ZnO4 nanoflakes were prepared by a one-step hydrothermal method. FESEM and TEM images displayed micro-flower like morphologies, containing vertically aligned interwoven porous 2D nanoflakes, whereas XPS and XRD data confirmed the successful growth of this ternary metal–oxide. This sensor revealed a good response, repeatability, linearity (R2 = 0.9976), a low detection limit of 3.024 ppb, and a response time of 74.84 s with excellent selectivity towards NH3 over six other VOCs. This improved performance of the sensor is ascribed to its large specific surface area (127.647 m2 g−1) resulting from the 2D nanoflake like structure, good electronic conductivity, variable valence states and abundant surface-active oxygen of NiCo2ZnO4. Thus, this highly selective 2D NiCo2ZnO4 based RT NH3 gas sensor can be an attractive solution for the fabrication of next-generation NH3 gas sensors.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02271D
Eu2+ was used to substitute Ca in the orthorhombic KCoO2-type layered CaTiN2 to form a Ca1−xEuxTiN2 solid solution, which showed a limited substitution around x = 0.35 with the tetragonality enhanced but the orthorhombic symmetry retained and inaccessibility for the end member EuTiN2. This was in contrast with the full solid solution Ca1−xSrxTiN2, which realized a structural transition from orthorhombic to tetragonal at x = 0.5, even though Eu2+ and Sr2+ ions have similar sizes. The Eu substitution for Ca reduced the dielectric permittivity of CaTiN2 owing to the reduced structural distortion arising from the enhanced tetragonality with the substitution. First-principle theoretical calculations on the total energies and formation energies considering the 4f electrons of Eu ions and the related magnetism were performed to understand the structural stability of the hypothetical EuTiN2. Compared with CaTiN2 and SrTiN2, EuTiN2 has much higher formation energies, making it inaccessible at high temperature. The evolutions of the experimentally observed and calculated lattice parameters of the Ca1−xEuxTiN2 solid solution showed a preference for the orthorhombic phase over the tetragonal phase for the hypothetical EuTiN2, revealing a different coordination chemistry of Eu2+–N to Eu2+–O through the comparison of the structural variations of ATiN2 and ATiO3 (A = Ca, Sr, Eu).
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT03177B
Here, we report the nitric oxide oxygenation (NOO) reactions of two distinct metal nitrosyls {Co–nitrosyl (S = 0) vs. Cr–nitrosyl (S = 1/2)}. In this regard, we synthesized and characterized [(BPMEN)Co(NO)]2+ ({CoNO}8, 1) to compare its NOO reaction with that of [(BPMEN)Cr(NO)(Cl−)]+ ({CrNO}5, 2), having a similar ligand framework. Kinetic measurements showed that {CrNO}5 is thermally more stable than {CoNO}8. Complexes 1 and 2, upon reaction with the superoxide anion (O2˙−), generate [(BPMEN)CoII(NO2−)2] (CoII–NO2−, 3) and [(BPMEN)CrIII(NO2−)Cl−]+ (CrIII–NO2−, 4), respectively, with O2 evolution. Furthermore, analysis of these NOO reactions and tracking of the N-atom using 15N-labeled NO (15NO) revealed that the N-atoms of 3 (CoII–15NO2−) and 4 (CrIII–15NO2−) derive from the nitrosyl (15NO) moieties of 1 and 2, respectively. This work represents a comparative study of oxidation reactions of {CoNO}8vs. {CrNO}5, showing different rates of the NOO reactions due to different thermal stability. To complete the NOM cycle, we reacted 3 and 4 with NO, and surprisingly, only 3 generated {CoNO}8 species, while 4 was unreactive towards NO. Furthermore, the phenol ring nitration test, performed using 2,4-di-tert-butylphenol (2,4-DTBP), suggested the presence of a proposed peroxynitrite (PN) intermediate in the NOO reactions of 1 and 2.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT03016D
A cobalt(II) complex and manganese(II) coordination polymer, formulated as [Co2(H2btca)(mbpy)4][H2btca]·4H2O (1) and {Mn2(btca)(mbpy)2(H2O)2}n (2) (H4btca = 1,2,4,5-benzenetetracarboxylic acid; mbpy = 4,4′-dimethyl-2,2′-bipyridyl), constructed by mixed bipyridine-tetracarboxylic ligands were synthesized and characterized. Single-crystal structural analyses reveal that compound 1 is a discrete neutral binuclear molecule, while compound 2 is a two-dimensional (2D) coordination polymer. The metal ions in these compounds are well isolated, with an intramolecular Co2+⋯Co2+ distance of 9.170 Å for 1 and Mn2+⋯Mn2+ separation of 10.984 and 11.164 Å for 2 due to the bulk tetracarboxylic linker. This isolation gives rise to a single-ion magnetism origin of the compounds. Magnetic studies reveal a large zero-field splitting parameter D of 82.6 cm−1 for 1, while a very small D of 0.42 cm−1 was observed for 2. Interestingly, dynamic ac magnetic measurements exhibited slow magnetic relaxation under the external dc field of the two compounds, revealing the field-supported single-ion magnet (SIM) of 1 and 2. The detailed theoretical calculations were further applied to understand the electronic structures, magnetic anisotropy, and relaxation dynamics in 1 and 2. Combined with our recently reported compound (Eur. J. Inorg. Chem., 2022, e202200354), the foregoing results provide not only a rare binuclear cobalt(II) SIM and the first 2D manganese(II) SIM coordination polymer but also a bipyridine-tetracarboxylic ligand approach toward novel SIMs.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02193A
The synthesis and characterisation of eleven different 2-(thienyl)quinoxaline species that incorporate different points of functionality, including at the thiophene or quinoxaline rings, are described. These species display variable fluorescence properties in the visible region (λem = 401–491 nm) depending upon the molecular structures and extent of conjugation. The series of 2-(thienyl)quinoxaline species were then investigated as cyclometalating agents for Ir(III) to yield [Ir(C^N)2(bipy)]PF6 (where C^N = the cyclometalated ligand; bipy = 2,2′-bipyridine). Eight complexes were successfully isolated and fully characterised by an array of spectroscopic and analytical techniques. Two Ir(III) examples were structurally characterised in the solid state using single crystal X-ray diffraction; both structures confirmed the proposed formulations and coordination spheres in each case showing that the thiophene coordinates via a Ir–C bond. The photophysical properties of the complexes revealed that each complex is luminescent under ambient conditions with a range of emission wavelengths observed (665–751 nm) indicating that electronic tuning can be achieved via both the thienyl and quinoxaline moieties.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02816J
Caries as a result of acid demineralization is the most common oral microbial infectious disease. Due to the small and complex intraoral operating space, it is challenging to completely remove Streptococcus mutans (S. mutans) and other cariogenic bacteria. As an intelligent acid-responsive photosensitive nanomaterial, O2-Cu/ZIF-8@Ce6/ZIF-8@HA (OCZCH) was chosen to adapt to the anaerobic and acidic microenvironment for inactivating S. mutans. In this work, OCZCH not only exhibits a regular nanomorphology in SEM and TEM images but also shows intelligent acid responsiveness as evidenced by the release of Ce6 and oxygen. When excited by near-infrared light at 650 nm, Ce6 releases reactive oxygen species (ROS) that act synergistically with internal oxygen to significantly enhance the antimicrobial therapeutic effect of photodynamic therapy (PDT). In vitro antimicrobial experiments showed that OCZCH could achieve an impressive sterilization effect against S. mutans and biofilm. Notably, the acid-producing ability of the bacteria was also significantly inhibited. With its oxygen-carrying photosensitizing properties, excellent responsiveness to acidic environments, and antimicrobial capacity under anaerobic conditions, OCZCH is considered an innovative candidate for clinical application in treating dental caries.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02999A
In pursuit of a genuine bromo-λ3-iodane, it has been found that the combination of Br2 and electron deficient λ3-iodanes can result in the delivery of both bromine atoms from Br2 to a range of aryl substrates, some highly deactivated. These brominations occur rapidly in common chlorinated solvents at room temperature and can be achieved with the catalytic activation of commercially available PhI(OAc)2 and PhI(OTFA)2. para-NO2 substituted derivatives are employed to direct bromination towards more deactivated substrates. The mechanism of Br2 activation is discussed with insights being made, however it remains unclear.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT03069E
Various naphthalenediimide (NDI) based electron donor–acceptor coordination polymers (D–A CPs) have been constructed and used to explore charge transfer (CT) and electron transfer (ET) behaviors. Up to now, significant progress has been made in the interface contact and electron donor–acceptor ability matching mechanism, while the electronic density effect of the electron donors on the CT and ET behaviors is still not known. Herein, two NDI-based D–A CPs, [Cd2(H2NDI)(IPA)2(H2O)2] (1) and [Cd2(H2NDI)(IPA-OH)2(H2O)2] (2), are constructed using an NDI-based ligand and two aromatic carboxylic acid ligands (H2NDI = 2,7-bis(3,5-dimethyl) dipyrazol-1,4,5,8-naphthalene tetracarboxydiimide, H2IPA = isophthalic acid; and H2IPA-OH = 5-hydroxyisophthalic acid). UV-vis and EPR spectroscopy and DFT calculations analyses reveal that the occurrence of themal electron transfer (TET) in 1 and 2 results from the HOMO of the IPA and IPA-OH lying higher than the LUMO of the NDI. Meanwhile, compared to 1, the UV-vis absorption spectrum of 2 exhibits a significant red shift, which suggests higher electron density of the donor and more electron transfer pathways are beneficial for the occurrence of intermolecular CT. After UV light irradiation, the comparison of the photochromic behavior of 1 and 2 confirms the negative effect of the stronger CT on photoinduced electron transfer (PET). The present study illustrates the delicate modulating effect of electron density on the CT and ET behaviors in D–A CPs.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02954A
Ferrocene is popular within the field of molecular electronics due to its well-defined electronic properties. However, where the conductance of highly-conjugated oligophenylethylenes has been widely studied, work on analogous ferrocenyl systems has been relatively rare, possibly due to difficulties associated with the synthesis of molecules containing terminal thioacetates, which are often used to bind molecules to metallic electrodes. Herein, a widely applicable synthetic methodology is demonstrated which can be used to synthesize a variety of conjugated ferrocene-alkyne systems terminated with thioacetates, including symmetric, asymmetric and multi-ferrocene systems. Conjugation of the ferrocene units to their terminal atoms is then shown through the use of both UV/Vis spectroscopy and cyclic voltammetry. This work paves the way for future studies and applications of conjugated ferrocene systems in the field of nanoelectronics.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02325G
Extensive research has gone into modifying the chemical composition of phosphors to achieve desirable optical properties. Here, oxynitride phosphors K2Ba6.72Si16O40−1.5yNy:0.28Eu2+ were synthesized by introducing N3− (y) into a K2Ba6.72Si16O40:0.28Eu2+ lattice. An uneven shrinking of the cell parameters a, b, and c was observed through a combination of X-ray diffraction studies and Rietveld refinements. This shrinking caused a large centroid shift (εc) and splitting of the 5d energy level (εcfs), thus inducing the broadening of the excitation spectra (104 → 127 nm, y = 0 → y = 12) and the red shift of the emission spectra (501 → 543 nm, y = 0 → y = 12). The modified series of samples have a broad excitation spectrum, suitable of use in UV, near-UV, and blue light-emitting LEDs. In addition, the optimal sample, K2Ba6.72Si16O31N6:0.28Eu2+, benefits from an increased activation energy and thermal stability.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02448B
Aqueous zinc ion batteries (ZIBs) are considered as promising energy storage devices in the post-lithium-ion era, due to their high energy density, low cost, high safety, and environmental benignity, however their commercialization is hindered by the sluggish diffusion kinetics of cathode materials due to the large hydrate Zn2+ radius. In this work, we propose a unique structure inheritance strategy for preparing Bi2S3 micro-straws in which a metal–organic framework (MOF) denoted as Bi-PYDC (PYDC2− = 3,5-pyridinedicarboxylate) with a string of [Bi2O2]2+ chains is judiciously selected as the structure-directing template to induce the formation of micro-straws based on a topochemical reaction. The distinctive hollow structure significantly enhances the ionic storage kinetics. Impressively, the obtained battery exhibits an ultra-long cycle life of more than 10 000 cycles at a current density of 1 A g−1 while maintaining a capacity of more than 153.4 mA h g−1. In addition, the Zn2+ insertion/extraction mechanism of Bi2S3 micro-straws is also investigated by multiple analytical methods, revealing the involvement of Zn2+ rather than H+ in the electrochemical storage process. This work may lead a new direction for constructing high performance cathodes of Zn-ion batteries through a MOF-based structure-directing template.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02769D
Lithium–sulfur (Li–S) batteries have been considered one of the most promising candidates for next-generation energy storage devices due to their high theoretical energy density and low cost. Nonetheless, the practical application of Li–S batteries is still inhibited by their lithium polysulfide (LiPS) shuttling and sluggish redox kinetics, which cause rapid capacity decay and inferior rate performance. Hence, anchoring LiPSs and catalyzing their conversion reactions are imperative to enhance the performance of Li–S batteries. In this work, one-dimensional (1D) porous carbon-encapsulated CoS2 (CoS2@C) fiber structures were prepared through a simple two-step hydrothermal reaction and they exhibited a robust LiPS trapping ability and rapid catalytic conversion of LiPSs. The formed three-dimensional (3D) architecture (CoS2@C/MWCNT) facilitates the physical adsorption of LiPSs and rapid ion transport. The electrode exhibited a high initial capacity of 1329.5 mA h g−1 at a current density of 0.1 C and a reversible capacity of 1060.6 mA h g−1 after 100 cycles, with an 80% capacity retention rate. Meanwhile, the decay rate of the electrode is 0.048% per cycle at 1 C and after 500 cycles. With a sulfur loading of 3 mg cm−2, the capacity retention rate is approximately 83.7% after 80 cycles.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02758A
An atomically precise Cu(I) macrocyclic complex Cu8I was developed for chemodynamic therapy (CDT) research. The {Cu8} macrocyclic skeleton gradually forms with the selective recognition of iodide ions, and the monitoring of intermediate fragments during Cu8I formation using time-dependent electrospray ionization mass spectrometry indicates the following possible formation process: [Cu1] → [Cu2] → [Cu3] → [Cu4] → [Cu5I] → [Cu6I] → [Cu7I] → [Cu8I] when recognized by iodide ions. Furthermore, the Cu(I)-mediated Fenton-like reaction in Cu8I catalyzes the production of toxic ˙OH from H2O2, which results in efficient tumor suppression.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02087H
The formation of dimer [(μ-Cl)Rh-(κ3(P,Si,Si)PhP(o-C6H4CH2SiiPr2)(o-C6H4CH2SiiPrnPr))]2 (Rh-3) with an n-propyl group on one of the silicon atoms as a minor product was affected by the reaction of [RhCl(COD)]2 with proligand PhP(o-C6H4CH2SiHiPr2)2, L1. The major product of the reaction was monomeric 14-electron Rh(III) complex [ClRh(κ3(P,Si,Si)PhP(o-C6H4CH2SiiPr2)2)] (Rh-1). Computations revealed that the monomer–dimer equilibrium is shifted toward the monomer with four isopropyl substituents on the two Si atoms of the ligand as in Rh-1; conversely, the dimer is favored with only one n-propyl as in Rh-3, and with less bulky alkyl substituents such as in [ClRh(κ3(P,Si,Si)PhP(o-C6H4CH2SiMe2)2]2 (Rh-2). Computations on the mechanism of formation of Rh-3 directly from [RhCl(COD)]2 are in agreement with the experimental findings and it is found to be less energetic than if stemming from Rh-1. Additionally, a Si–O–Si complex, [μ-Cl-Rh{κ3(P,Si,C)PPh(o-C6H4CH2SiiPrO SiiPr2CH-o-C6H4)}]2, Rh-4, is generated from the reaction of Rh-1 with adventitious water as a result of intramolecular C–H activation.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02698A
Photoelectrochemical (PEC) water splitting for hydrogen production technology is considered as one of the most promising solutions to energy shortage and environmental remediation. TiO2/NiS nanorod arrays were successfully prepared using hydrothermal deposition followed by the successive ionic layer adsorption and reaction (SILAR) method. X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM) and photoluminescence (PL) spectra characterization studies indicate the successful deposition of NiS on TiO2 NRs. The NiS deposition on TiO2 was optimized by controlling the impregnation cycle. The optimal sample exhibits a photocurrent density of 1.16 mA cm−2 at 0.6 V vs. Ag/AgCl, which is a 1.9-fold enhancement over that of pristine TiO2 nanorod arrays. The enhanced photoelectrochemical performance can be attributed to two aspects. On the one hand, the (101) crystal plane of rutile TiO2 is the facet where photogenerated holes accumulate and is an efficient active plane for the oxygen evolution reaction; on the other hand, NiS is a narrow band gap semiconductor, and its deposition on TiO2 nanorods can further promote the separation and transport of photogenerated charge carriers.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT01989F
Two novel dicationic binuclear Cu(I) complexes of the type [{(BPPP)E2}Cu]2[BF4]2 (E = S (3a); Se (3b)) bearing (BPPP)E2 (BPPP = bis(diphenylphosphino)pyridine) pincer systems were isolated, and structurally characterized. The solid-state structures of 3a/3b display the presence of intermolecular cuprophilic (Cu⋯Cu) interactions between the two monocationic species, and consist of weak Cu⋯S bonding between the two cations. Besides, complex 3a was introduced as a molecular copper(I) catalyst in cyclization reactions, and new protocols were developed for the synthesis of a series of new oxazole and triazole derivatives bearing alkyne-phenyl propargylic ether substituents. 3a was also found to be active in achieving these two classes of heterocyclic compounds by the mechanical grinding method. One of the key intermediate copper-azide species was detected by the high-resolution mass spectrometry technique, which supports the proposed catalytic pathway. All the reported transformations were accomplished sustainably by employing a well-defined, earth-abundant, and cheap copper(I) catalytic system.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02715E
Chemodynamic therapy (CDT), as a reactive oxygen species (ROS)-based therapeutic modality, has attracted much attention in recent years. However, the insufficient therapeutic effect of CDT is due to the antioxidant system in the tumor microenvironment, such as high levels of glutathione (GSH). In this study, we developed a biological/physical dual-targeting nanotheranostic agent (relaxation rate, r1: 6.3 mM−1 s−1 and r2: 13.11 mM−1 s−1) for enhanced CDT of SMCC-7721 tumors. This nanotheranostic agent is composed of a homologous tumor cell membrane (TCM), magnetic ferric oxide, and manganese oxide and is denoted as FM@TCM nanoparticles (NPs). A favorable effect of in vitro CDT on SMCC-7721 cells (IC50: 20 μg mL−1) is demonstrated, attributed to the Fenton reaction and oxidative stress resulting from the reduction of the GSH level. In vivo T1/T2 magnetic resonance imaging (MRI) confirms that the tumor accumulation of FM@TCM NPs is promoted by concurrent bioactive targeting of the homologous TCM and physico-magnetic targeting of tumor tissues with an external magnetic field. Impressive chemodynamic therapeutic effects on SMCC-7721 tumors are demonstrated through the catalysis of endogenous hydrogen peroxide and depletion of GSH to generate high levels of ROS. Dual-targeting FM@TCM NPs inhibit SMCC-7721 tumor growth (∼90.9%) in vivo without any biotoxicity. This nanotheranostic agent has great potential for use in MRI-guided CDT.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02417B
Zn(II) is essential for bacterial survival and virulence. In host cells, its abundance is extremely limited, thus, bacteria have evolved transport mechanisms that enable them to take up this essential metal nutrient. Paracoccus denitrificans encodes two solute binding proteins (SBPs) – ZnuA and AztC, which are responsible for zinc acquisition from the host cells. We focus on understanding the interactions of Zn(II) and Ni(II) (zinc's potential competitor, which is a biologically relevant metal ion essential for various bacterial enzymes) with the extracellular ZnuA and AztC's loops from P. denitrificans that are expected to be possible Zn(II) binding sites. In the case of Zn(II) complexes with ZnuA outercellular loop regions, the numerous histidines act as anchoring donors, forming complexes with up to four coordinated His residues, while in the AztC region, three imidazole nitrogens and one water molecule are involved in Zn(II) binding. In Zn(II) complexes with ZnuA His-rich loop regions, so-called polymorphic binding sites are observed. The large number of available imidazoles and carboxylic side chains also strongly affects the structure of Ni(II) complexes; the more histidines in the studied peptide, the higher the affinity to bind Ni(II) and the higher the pH value at which amide nitrogens start to participate in Ni(II) binding. Additionally, for Ni(II)-ZnuA complexes, a more rare octahedral geometry is observed and such complexes are more stable than the corresponding Zn(II) ones, in contrast to what was observed in the AztC region, suggesting that the numerous histidyl and glutamic acid side chains are more tempting for Ni(II) than for Zn(II).The general strong affinity of Zn(II)-zincophore complexes is also discussed.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT01860A
Herein, a new organic cationic matrix [N(CH3)4]3MoO3F3 suitable for Mn4+ doping was constructed. Due to the large steric hindrance of N[CH3]4+ (TMA), charge compensation defects can be effectively prevented in the heterovalent Mn4+-doping process, and a high IQE (91.05%) was obtained. Through the cation co-doping strategy, Mg2+/Zn2+/Li+ cations were introduced into the Mo6+ cationic site, which improved the crystallinity of the matrix and reduced energy losses, so as to improve luminescence intensity, QE, thermal stability, water stability and other spectral properties. Meanwhile, [N(CH3)4]2TiF6:Mn4+ phosphors with the same TMA organic cation and equivalent Mn4+ doping were synthesized for comparison, and the effects of the Mg2+ cation co-doping strategy on the spectral properties of phosphors with different matrix types (fluoride/oxyfluoride) and substitution types (equivalent/non-equivalent) were analyzed. These findings provide the basis for the preparation of new luminescent materials. Furthermore, according to the optical properties exhibited by these phosphors, they are packaged into WLED devices with excellent photoelectric properties, which are suitable for indoor lighting and display fields.
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02846A
The study aims to investigate the electronic, optical and phonon dispersion properties of a pure and 2.5% O-defect induced LAGO perovskite, using density functional theory (DFT) with generalized gradient approximation (GGA) and the PBE functional. The research reveals a significant reduction in the band gap from 3.27 eV in pure LAGO to 2.18 eV in defect-induced LAGO. The defect-induced LAGO exhibits relatively strong light absorption in the visible region compared to pure LAGO. The phonon-dispersion analysis identifies one acoustic and two transverse optical mode branches. The calculated Debye temperatures for pure and defect-induced systems are 469.92 K and 463.69 K, respectively, attributed to weaker bonds in defect-induced LAGO. The findings offer fundamental insights into the impact of oxygen vacancies on the electronic, optical, and phonon properties of the LAGO perovskite that can potentially improve the electronic and optoelectronic devices operating across a wide range of spectral frequencies.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学2区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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10.60 | 135 | Science Citation Index Science Citation Index Expanded | Not |
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